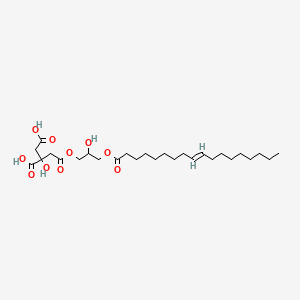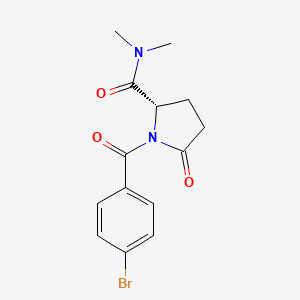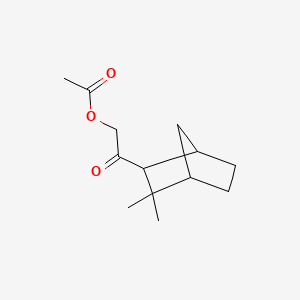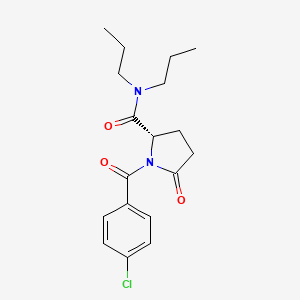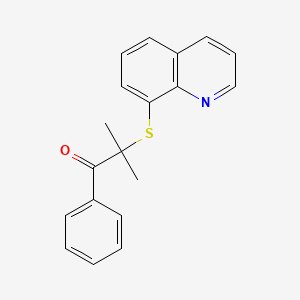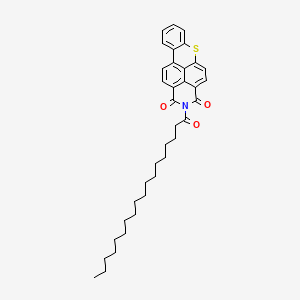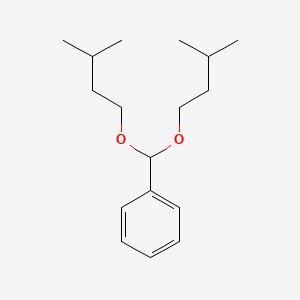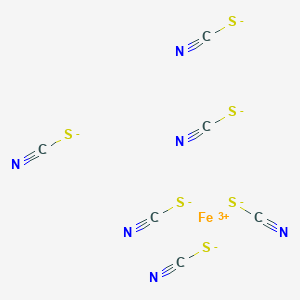
Iron(III) hexathiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) hexathiocyanate, also known as ferric hexathiocyanate, is a coordination compound with the formula [Fe(SCN)₆]³⁻. This compound is known for its striking deep red color in aqueous solutions, which makes it a useful reagent in analytical chemistry for detecting iron(III) ions. The compound forms through the reaction of iron(III) ions with thiocyanate ions, resulting in a complex that has been studied extensively for its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(III) hexathiocyanate can be synthesized by mixing aqueous solutions of iron(III) nitrate (Fe(NO₃)₃) and potassium thiocyanate (KSCN). The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex: [ \text{Fe}^{3+} + 6 \text{SCN}^- \rightarrow [\text{Fe(SCN)}_6]^{3-} ]
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more sophisticated techniques to ensure purity and yield. The process generally involves the careful control of reactant concentrations and reaction conditions to optimize the formation of the hexathiocyanate complex .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(III) hexathiocyanate undergoes various chemical reactions, including:
Complexation: Formation of the hexathiocyanate complex from iron(III) and thiocyanate ions.
Redox Reactions: The compound can participate in redox reactions, where iron(III) is reduced to iron(II) or oxidized further under specific conditions.
Substitution Reactions: Thiocyanate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize this compound.
Reducing Agents: Such as ascorbic acid can reduce iron(III) to iron(II).
Ligand Substitution: Reagents like chloride ions (Cl⁻) can replace thiocyanate ligands.
Major Products:
Iron(II) Complexes: Formed through reduction reactions.
Substituted Complexes: Formed through ligand substitution reactions .
Wissenschaftliche Forschungsanwendungen
Iron(III) hexathiocyanate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the colorimetric detection of iron(III) ions due to its intense red color.
Biological Studies:
Industrial Applications: Utilized in processes that require the detection and quantification of iron ions, such as water treatment and quality control .
Wirkmechanismus
The mechanism of action of iron(III) hexathiocyanate involves the coordination of thiocyanate ligands to the central iron(III) ion. This coordination results in the formation of a stable complex that exhibits unique optical properties. The molecular targets and pathways involved include:
Coordination Chemistry: The formation of the hexathiocyanate complex through ligand coordination.
Spectroscopic Properties: The complex’s ability to absorb light in the visible spectrum, leading to its characteristic red color .
Vergleich Mit ähnlichen Verbindungen
Iron(III) Thiocyanate ([Fe(SCN)₃]): A simpler complex with three thiocyanate ligands.
Iron(II) Thiocyanate ([Fe(SCN)₂]): A reduced form of the iron-thiocyanate complex.
Other Metal Thiocyanates: Complexes formed with metals like copper, cobalt, and nickel.
Uniqueness: Iron(III) hexathiocyanate is unique due to its high coordination number (six thiocyanate ligands) and its intense red color, which makes it particularly useful in analytical applications. Its stability and distinct spectroscopic properties set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
45227-67-6 |
|---|---|
Molekularformel |
C6FeN6S6-3 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
iron(3+);hexathiocyanate |
InChI |
InChI=1S/6CHNS.Fe/c6*2-1-3;/h6*3H;/q;;;;;;+3/p-6 |
InChI-Schlüssel |
LCOZLAVTDFCLIZ-UHFFFAOYSA-H |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





